molecular formula C11H15NO B8701853 N-Ethyl-N-phenethylformamide CAS No. 144222-35-5

N-Ethyl-N-phenethylformamide

Cat. No.: B8701853
CAS No.: 144222-35-5
M. Wt: 177.24 g/mol
InChI Key: IIXMQCHSSPDMJK-UHFFFAOYSA-N
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Description

N-Ethyl-N-phenethylformamide (C₁₁H₁₅NO) is a formamide derivative where the nitrogen atom is substituted with an ethyl group (-CH₂CH₃) and a phenethyl group (-CH₂CH₂C₆H₅). While direct data on this compound are absent in the provided evidence, insights can be drawn from structurally similar formamides documented in the literature .

Properties

CAS No.

144222-35-5

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-ethyl-N-(2-phenylethyl)formamide

InChI

InChI=1S/C11H15NO/c1-2-12(10-13)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3

InChI Key

IIXMQCHSSPDMJK-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC1=CC=CC=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares N-Ethyl-N-phenethylformamide with four analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Nitrogen Key Structural Features
This compound C₁₁H₁₅NO 177.24* Ethyl, Phenethyl Aromatic (phenethyl) + alkyl
N-Ethyl-N-methylformamide C₄H₉NO 87.12 Ethyl, Methyl Two alkyl groups
N,N-Diethylformamide C₅H₁₁NO 101.15 Two ethyl groups Symmetric alkyl substitution
N-(4-Methylphenyl)formamide C₈H₉NO 135.16 4-Methylphenyl Aromatic (para-substituted)
2'-Ethylformanilide C₉H₁₁NO 149.19 Ethylphenyl (ortho-substituted) Aromatic (ortho-substituted)

*Calculated based on molecular formula.

Key Observations :

  • Aromatic vs. Alkyl Substituents : this compound’s phenethyl group introduces aromaticity and bulk, likely reducing solubility in polar solvents compared to alkyl-substituted analogs like N,N-Diethylformamide .
  • Molecular Weight : The phenethyl group increases molecular weight significantly (177.24 g/mol) compared to N-Ethyl-N-methylformamide (87.12 g/mol) and N,N-Diethylformamide (101.15 g/mol) .
  • Symmetry : Unlike symmetric N,N-Diethylformamide, the asymmetric substitution in this compound may lead to distinct stereochemical behavior.

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